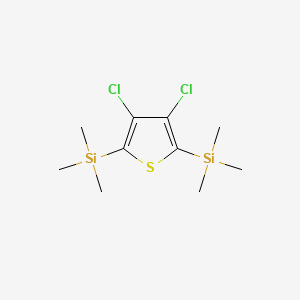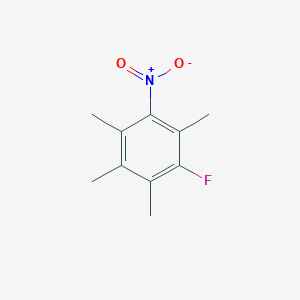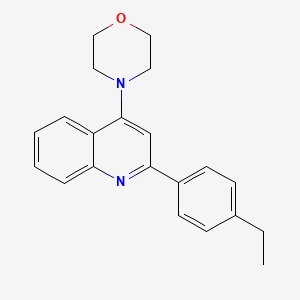
4'-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone is a complex organic compound with the molecular formula C22H19N3O and a molecular weight of 341.416 g/mol . This compound is part of a class of chemicals known as azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound also contains an isoindoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methyl-4-aminophenol. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-isoindolinone in the presence of a base such as sodium acetate. This results in the formation of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
科学的研究の応用
4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo structure, which imparts vivid colors.
作用機序
The mechanism of action of 4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The isoindoline moiety may also contribute to the compound’s biological activity by interacting with specific enzymes or receptors.
類似化合物との比較
Similar Compounds
Indoprofen: 2-[4-(1-oxo-2-isoindolinyl)phenyl]propionic acid, a non-steroidal anti-inflammatory drug.
Other Azo Compounds: Compounds with similar azo linkages but different substituents on the aromatic rings.
Uniqueness
4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone is unique due to the presence of both the azo group and the isoindoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
200060-55-5 |
|---|---|
分子式 |
C23H21N3O |
分子量 |
355.4 g/mol |
IUPAC名 |
1-[4-[[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C23H21N3O/c1-16-13-22(26-14-19-5-3-4-6-20(19)15-26)11-12-23(16)25-24-21-9-7-18(8-10-21)17(2)27/h3-13H,14-15H2,1-2H3 |
InChIキー |
HBGHJXFAEIIXHT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)N=NC4=CC=C(C=C4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)




![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)





